molecular formula C18H18N2OS B6956923 N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B6956923
M. Wt: 310.4 g/mol
InChI Key: JPEGYFVIZWTUOH-UHFFFAOYSA-N
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Description

N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is an organic compound that features a complex structure combining a thiophene ring, a cyano group, and a tetrahydronaphthalene moiety

Properties

IUPAC Name

N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-14-10-13(11-19)18(22-14)20-17(21)16-9-5-7-12-6-3-4-8-15(12)16/h3-4,6,8,10,16H,2,5,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEGYFVIZWTUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2CCCC3=CC=CC=C23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then subjected to a series of reactions to introduce the cyano and ethyl groups. The final step involves the coupling of this intermediate with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid under amide formation conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block in the synthesis of novel materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The cyano group can participate in hydrogen bonding or dipole interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5-methylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
  • N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Uniqueness

N-(3-cyano-5-ethylthiophen-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and physical properties. The presence of the cyano group and the ethyl-substituted thiophene ring distinguishes it from other similar compounds, potentially leading to different reactivity and interaction profiles.

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